8-bromo-2-(2-pyrazinyl)Quinoline
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Overview
Description
8-bromo-2-(2-pyrazinyl)Quinoline is a heterocyclic compound that contains both quinoline and pyrazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and pyrazine groups in the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated quinoline is then reacted with pyrazine derivatives to form the desired compound.
Industrial Production Methods
Industrial production of 8-bromo-2-(2-pyrazinyl)Quinoline may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-(2-pyrazinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
8-bromo-2-(2-pyrazinyl)Quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its potential as a fluorescent probe and in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of 8-bromo-2-(2-pyrazinyl)Quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and pyrazine groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can form coordination complexes with metal ions, which may play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-aminoquinoline: Used in antimalarial drugs.
8-methoxyquinoline: Exhibits various biological activities.
Uniqueness
8-bromo-2-(2-pyrazinyl)Quinoline is unique due to the presence of both bromine and pyrazine groups, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H8BrN3 |
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Molecular Weight |
286.13 g/mol |
IUPAC Name |
8-bromo-2-pyrazin-2-ylquinoline |
InChI |
InChI=1S/C13H8BrN3/c14-10-3-1-2-9-4-5-11(17-13(9)10)12-8-15-6-7-16-12/h1-8H |
InChI Key |
BFTOIUUJWOVPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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